Cas no 27182-30-5 (1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-chloro-)
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-chloro- Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-chloro-
- 6-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 6-chloro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 27182-30-5
- ALBB-033429
- LS-12682
- AKOS006310098
- RAEMFDQJNPNIOH-UHFFFAOYSA-N
- SCHEMBL2462263
-
- MDL: MFCD26733394
- Inchi: 1S/C6H4ClN3O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11)
- InChI Key: RAEMFDQJNPNIOH-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NNC(N2C=1)=O
Computed Properties
- Exact Mass: 169.0042895g/mol
- Monoisotopic Mass: 169.0042895g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 44.7Ų
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 96135-0.25/G |
6-CHLORO-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3(2H)-ONE |
27182-30-5 | 95% | 0.25g |
$125 | 2023-09-19 | |
| AstaTech | 96135-1/G |
6-CHLORO-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3(2H)-ONE |
27182-30-5 | 95% | 1g |
$312 | 2023-09-19 | |
| Key Organics Ltd | LS-12682-1G |
6-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
27182-30-5 | >95% | 1g |
£323.00 | 2023-09-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00875890-1g |
6-CHLORO-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3(2H)-ONE |
27182-30-5 | 95% | 1g |
¥2114.0 | 2023-02-23 |
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-chloro- Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-chloro-
Introduction to 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-chloro (CAS No. 27182-30-5)
The compound 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-chloro, identified by its CAS number 27182-30-5, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the triazolopyridine class, a scaffold that has been extensively studied for its role in drug discovery. The presence of a chloro substituent at the 6-position introduces additional reactivity and functionalization possibilities, making it a valuable intermediate in synthetic chemistry.
Recent advancements in medicinal chemistry have highlighted the importance of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-chloro as a key building block in the development of novel therapeutic agents. Its triazolopyridine core is known for its ability to interact with biological targets in multiple ways, including binding to enzymes and receptors. This versatility has led to its exploration in various therapeutic areas such as oncology, inflammation, and infectious diseases. The chloro group further enhances its utility by providing a site for further chemical modification, enabling the synthesis of more complex derivatives with tailored biological properties.
In the realm of oncology research, 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-chloro has been investigated for its potential as an inhibitor of kinases and other enzymes involved in cancer cell proliferation. Studies have demonstrated that derivatives of this compound can disrupt critical signaling pathways that are aberrantly activated in tumor cells. For instance, modifications at the 3-position of the triazolopyridine ring have been shown to enhance binding affinity to specific kinases, leading to potent antitumor effects. These findings align with the broader trend in oncology toward the development of targeted therapies that exploit the unique structural features of heterocyclic compounds.
Beyond oncology, 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-chloro has also been explored for its anti-inflammatory and immunomodulatory properties. Research indicates that this compound can modulate inflammatory pathways by interacting with cytokine receptors and other immune-related targets. The chloro substituent plays a crucial role in these interactions by influencing the electronic properties of the molecule and enhancing its binding affinity to biological receptors. Such properties make it a promising candidate for developing treatments for chronic inflammatory diseases and autoimmune disorders.
The synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-chloro involves multi-step organic reactions that typically begin with readily available precursors such as pyridine derivatives and azoles. The introduction of the chloro group at the 6-position is often achieved through halogenation reactions or nucleophilic substitution protocols. These synthetic routes have been optimized over time to improve yield and purity, ensuring that researchers can obtain high-quality material for their studies. The efficiency of these synthetic methods is crucial for large-scale production and commercialization of derivatives based on this scaffold.
From a computational chemistry perspective, 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-chloro has been subjected to extensive molecular modeling studies to understand its interactions with biological targets at an atomic level. These studies have provided insights into how structural modifications can influence binding affinity and selectivity. For example, computational analyses have revealed that subtle changes in the electron density around the triazolopyridine ring can significantly impact its ability to bind to specific proteins or enzymes. This information is invaluable for designing next-generation analogs with improved pharmacological profiles.
The pharmacokinetic properties of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-chloro and its derivatives are also subjects of intense research. Understanding how these compounds are absorbed、distributed、metabolized,and excreted (ADME) is essential for developing drugs that are both effective and safe. Preclinical studies have shown that certain derivatives exhibit favorable pharmacokinetic profiles,including good oral bioavailability and moderate metabolic stability。These characteristics make them attractive candidates for further development into clinical candidates。
In conclusion,1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one,6-chloro (CAS No。27182-30-5) is a versatile heterocyclic compound with significant potential in pharmaceutical research。Its unique structural features,combined with the reactivity introduced by the chloro substituent,make it a valuable scaffold for developing novel therapeutic agents。Ongoing research continues to uncover new applications for this compound,particularly in oncology、anti-inflammation、and immunomodulation。As our understanding of its biological activities grows,so too does its promise as a building block for future generations of drugs。
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